molecular formula C8H13NO3 B1418578 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid CAS No. 1018565-95-1

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid

Cat. No.: B1418578
CAS No.: 1018565-95-1
M. Wt: 171.19 g/mol
InChI Key: PVOSNEINDNMSSD-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid is a carboxylic acid derivative featuring a piperidine ring substituted with a methyl group at the 3-position and an oxoacetic acid moiety. This compound is of interest in medicinal chemistry due to its structural hybrid of a heterocyclic amine and a reactive carbonyl group, which may facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6-3-2-4-9(5-6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOSNEINDNMSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Oxoacetic Acid Moiety: The oxoacetic acid moiety can be introduced through acylation reactions using reagents like oxalyl chloride followed by hydrolysis.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are selected to enhance reaction efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Isomers: Positional Methyl Variants

  • 2-(2-Methylpiperidin-1-yl)-2-oxoacetic Acid (CAS 77654-61-6): Molecular Formula: C₈H₁₃NO₃ (identical to the 3-methyl variant). Hazards: Classified as hazardous (H302, H319, H372, H410), requiring precautions for skin/eye contact and environmental exposure . Key Difference: The 2-methyl substitution on the piperidine ring may alter steric interactions in biological systems compared to the 3-methyl isomer.
  • 2-(4-Methylpiperidin-1-yl)-2-oxoacetic Acid (CAS 1018565-49-5):

    • pKa : 2.34 (predicted), indicating moderate acidity influenced by the methyl group’s position .
    • Boiling Point : 297.5°C (predicted), higher than typical carboxylic acids due to increased molecular weight and polarity .

Piperazine-Based Analogs

  • (2,2-Dimethyl-3-oxo-piperazin-1-yl)-acetic Acid (CAS 856437-83-7): Molecular Formula: C₈H₁₄N₂O₃. Molecular Weight: 186.21 g/mol, slightly higher than the target compound (171.19 g/mol), which may affect pharmacokinetics .

Aromatic and Heteroaromatic Derivatives

  • 2-(3-Fluorophenyl)-2-oxoacetic Acid: Hazards: Acute toxicity (H302, H319) and environmental risks (H410), similar to the piperidine-based compounds but with added electronegativity from fluorine .
  • 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic Acid (CAS 1457766-35-6):

    • Applications : Proposed uses in materials science due to its naphthalene ring, which confers stability and π-π stacking capabilities. The methoxy group improves solubility in organic solvents .

Pyridine and Indole Derivatives

  • 2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid: Structure: A dihydropyridine derivative with a conjugated system, offering redox activity distinct from saturated piperidine analogs. Potential applications in prodrug design .
  • Nootropic Indolglyoxyl Derivatives: Activity: Derivatives like (2-oxoindolin-3-ylidene)-2-oxoacetic acid exhibit nootropic effects, suggesting that the target compound’s piperidine ring could be optimized for CNS penetration by modifying substituents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Hazards/Class Potential Applications
2-(3-Methylpiperidin-1-yl)-2-oxoacetic Acid C₈H₁₃NO₃ 171.19 3-methylpiperidine, oxoacetic acid N/A Not specified Drug discovery, enzyme modulation
2-(4-Methylpiperidin-1-yl)-2-oxoacetic Acid C₈H₁₃NO₃ 171.19 4-methylpiperidine 2.34 None reported Chemical synthesis, catalysis
(2,2-Dimethyl-3-oxo-piperazin-1-yl)-acetic Acid C₈H₁₄N₂O₃ 186.21 Piperazine, dimethyl, ketone N/A None reported Bioactive scaffold design
2-(3-Fluorophenyl)-2-oxoacetic Acid C₈H₅FO₃ 168.12 Fluorophenyl N/A H302, H319, H410 Pharmaceutical intermediates
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic Acid C₁₃H₁₀O₄ 230.22 Naphthalene, methoxy N/A None reported Materials science, dyes

Research Findings and Implications

  • Acidity and Reactivity : The position of the methyl group on the piperidine ring (e.g., 3-methyl vs. 4-methyl) influences electronic effects, as seen in the pKa difference (2.34 for 4-methyl vs. unmeasured for 3-methyl). This could impact ionization state and bioavailability .
  • Biological Activity : Piperidine and piperazine derivatives show promise in CNS-targeted therapies, whereas aryl-substituted analogs (e.g., naphthalene, fluorophenyl) may excel in materials science due to aromatic interactions .
  • Safety Profile : Piperidine-based compounds require careful handling due to acute toxicity risks, whereas bulkier aromatic derivatives (e.g., naphthalene) may pose lower immediate hazards .

Biological Activity

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid, also known by its chemical formula C8H13NO3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C8H13NO3
  • Molecular Weight : 173.19 g/mol
  • CAS Number : 1018565-95-1

The structure of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid features a piperidine ring substituted with a ketone and a carboxylic acid group, which contributes to its biological activity.

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in water
AppearanceWhite to off-white solid

The biological activity of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It interacts with various receptors in the body, potentially modulating neurotransmitter systems and influencing physiological responses.
  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, particularly against certain viral infections by disrupting viral entry mechanisms.

Therapeutic Applications

The potential therapeutic applications of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid include:

  • Antiviral Agents : Its ability to inhibit viral replication positions it as a candidate for developing antiviral therapies.
  • Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have implications in treating conditions like anxiety or depression.
  • Anti-inflammatory Effects : Some studies indicate that it may possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of compounds similar to 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid. The research focused on their ability to inhibit HIV entry into host cells. Results indicated that modifications to the piperidine ring enhanced antiviral activity, suggesting that structural optimization could lead to more effective inhibitors .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of piperidine derivatives found that compounds with similar structures exhibited anxiolytic effects in animal models. This suggests that 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid could potentially influence mood and anxiety disorders .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid and other piperidine derivatives. The findings are summarized in the table below:

Compound NameBiological ActivityNotes
2-(3-Methylpiperidin-1-yl)-2-oxoacetic acidPotential antiviral effectsNeeds further investigation
4-(Methylpiperidin-1-yl)butanoic acidNeuroprotective effectsSimilar mechanism but different structure
N-(Piperidin-4-yl)acetamideAnalgesic propertiesDifferent target interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid
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2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid

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